
Losartan carboxylic acid
概要
説明
E-3174は、ロサルタンカルボン酸としても知られており、ロサルタンの活性代謝物です。ロサルタンは、高血圧の治療や糖尿病による腎臓の損傷から保護するために一般的に使用される薬です。 E-3174は強力なアンジオテンシンII受容体タイプ1アンタゴニストであり、血管の収縮を引き起こすホルモンであるアンジオテンシンIIの作用を阻害することを意味します .
準備方法
合成経路と反応条件
E-3174の合成には、ロサルタンのカルボキシル化が含まれます。 ロサルタンは、主にシトクロムP450酵素、特にCYP2C9の作用により生体変換されてE-3174を生成します . 反応条件は通常、ロサルタンをカルボン酸形に効率的に変換するために、有機溶媒と特定の温度制御の使用を伴います .
工業生産方法
E-3174の工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、高性能液体クロマトグラフィー(HPLC)と質量分析(MS)を使用して化合物の純度を監視し、保証することが含まれます . 生産方法は、品質と安全性の高い基準を維持しながら、効率的で費用対効果が高いように設計されています。
化学反応の分析
反応の種類
E-3174は、次のようないくつかの種類の化学反応を起こします。
酸化: E-3174は、さらに酸化されて他の代謝物を生成することができます。
還元: あまり一般的ではありませんが、還元反応は特定の条件下で起こる可能性があります。
一般的な試薬と条件
E-3174を含む反応で一般的に使用される試薬には、次のようなものがあります。
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムなど。
求核剤: 水酸化物イオンやアミンなど.
生成される主な生成物
E-3174の反応から生成される主な生成物には、HPLC-MSなどの手法を使用して分析できる、さまざまな酸化および還元された代謝物が含まれます .
科学的研究の応用
Pharmacological Properties
Losartan carboxylic acid functions as a selective angiotensin II receptor antagonist, specifically targeting the AT1 receptor. This mechanism contributes to its antihypertensive effects by inhibiting vasoconstriction and promoting vasodilation. The compound is noted for its higher potency compared to losartan itself, making it a focal point in hypertension management.
Clinical Applications
-
Hypertension Management
- This compound is primarily used in the treatment of essential hypertension. Studies have shown that it effectively lowers blood pressure in both adults and pediatric populations. For instance, a study highlighted that losartan and its metabolite significantly reduced systolic and diastolic blood pressure in hypertensive patients, demonstrating sustained efficacy over time .
-
Renal Protection
- The compound has shown protective effects on renal function, particularly in patients with diabetic nephropathy. Research indicates that this compound helps reduce proteinuria and slows the progression of renal impairment in diabetic patients . This application is crucial for preventing end-stage renal disease in at-risk populations.
- Heart Failure Treatment
Biotransformation and Pharmacokinetics
Losartan is metabolized into this compound through cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4. This biotransformation process is essential for its pharmacological activity. Studies have demonstrated that variations in these enzymes can affect the efficacy and safety profile of this compound, underscoring the importance of pharmacogenomics in personalized medicine .
Case Study 1: Pediatric Hypertension
A clinical trial involving pediatric patients demonstrated that this compound effectively managed hypertension with a favorable safety profile. The study reported significant reductions in blood pressure without serious adverse events, supporting its use as a first-line treatment option for hypertensive children .
Case Study 2: Diabetic Nephropathy
In a cohort study focusing on diabetic patients with nephropathy, treatment with this compound resulted in a marked decrease in urinary albumin excretion over six months. This finding suggests not only improved renal outcomes but also highlights the potential for long-term renal protection .
Summary of Findings
Application | Evidence Level | Key Findings |
---|---|---|
Hypertension Management | High | Effective reduction in blood pressure; well-tolerated |
Renal Protection | Moderate | Decreased proteinuria; slows progression of nephropathy |
Heart Failure Treatment | Emerging | Potential improvement in cardiac output |
作用機序
E-3174は、アンジオテンシンII受容体タイプ1を阻害することでその効果を発揮します。これにより、アンジオテンシンIIがその受容体に結合することが阻害され、血管収縮作用とアルドステロン分泌作用が抑制されます。 関与する分子標的は、アンジオテンシンII受容体タイプ1を含み、影響を受ける経路は、レニン-アンジオテンシン-アルドステロン系です .
類似化合物との比較
類似化合物
E-3174に類似した化合物には、次のようなアンジオテンシンII受容体アンタゴニストが含まれます。
- バルサルタン
- イルベサルタン
- カンデサルタン
- テルミサルタン
独自性
E-3174は、その親化合物であるロサルタンと比較して、その高い効力と長い半減期が特徴です。ロサルタンよりも10〜40倍強力で、作用時間が長いことから、非常に効果的な降圧薬となっています。
生物活性
Losartan carboxylic acid (E-3174) is the active metabolite of losartan, a widely utilized angiotensin II receptor blocker (ARB) primarily prescribed for hypertension and diabetic nephropathy. This article delves into the biological activity of this compound, examining its pharmacokinetics, pharmacodynamics, and clinical implications, supported by diverse research findings and case studies.
Overview of Losartan and Its Metabolite
Losartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor, which plays a crucial role in regulating blood pressure and fluid balance. Upon administration, losartan undergoes extensive metabolism, primarily via cytochrome P450 enzymes (CYP2C9 and CYP3A4), to form E-3174, which exhibits significantly higher potency than losartan itself—10 to 40 times more effective as an AT1 receptor inhibitor .
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied across different populations. Key pharmacokinetic parameters include:
Parameter | Losartan | E-3174 |
---|---|---|
Oral Bioavailability | ~33% | - |
1 hour | 3-4 hours | |
Volume of Distribution | 34.4 L | 10.3 L |
Protein Binding | 98.6-98.8% | 99.7% |
Half-Life | 1.5-2.5 hours | 6-9 hours |
Total Plasma Clearance | 600 mL/min | 50 mL/min |
Renal Clearance | 75 mL/min | 25 mL/min |
The elimination half-life of E-3174 is notably longer than that of losartan, which contributes to its sustained pharmacological effects .
Ethnic Variability in Pharmacokinetics
A study investigating the pharmacokinetics of losartan and E-3174 among five Chinese ethnic groups revealed significant interethnic variability. Notably, differences were observed in peak plasma concentration () and volume of distribution for E-3174 among Han and Mongolian subjects compared to other ethnicities . This variability underscores the importance of considering genetic factors in drug metabolism and efficacy.
This compound exerts its biological effects by competitively inhibiting the binding of angiotensin II to the AT1 receptor, leading to vasodilation and decreased blood pressure. The mechanism involves:
- Receptor Binding Affinity : E-3174 binds to the AT1 receptor with a significantly higher affinity than losartan.
- Pharmacodynamic Effects : The inhibition of angiotensin II action results in reduced vascular resistance and lower blood pressure, making E-3174 a potent therapeutic agent against hypertension .
Clinical Studies and Findings
Several clinical studies have highlighted the efficacy of this compound:
- Bioequivalence Studies : Research demonstrated that bioequivalence regarding (area under the curve) was established for formulations containing losartan potassium, with E-3174 showing higher plasma concentrations compared to losartan itself .
- Case Study on Ethnic Differences : A study involving healthy volunteers from various ethnic backgrounds indicated that body weight significantly influenced pharmacokinetic parameters such as and clearance rates for E-3174, emphasizing the importance of personalized medicine approaches in antihypertensive therapy .
- Pharmacodynamic Correlation : The relationship between plasma concentrations of E-3174 and therapeutic outcomes was established, reinforcing its role as a key determinant in blood pressure management .
特性
IUPAC Name |
2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUXAIYYDDCIRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154474 | |
Record name | Losartan carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124750-92-1 | |
Record name | Losartan carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124750-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Losartan carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Losartan carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EXP-3174 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD76OCH73X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does losartan carboxylic acid exert its antihypertensive effect?
A1: this compound acts as a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. [, ] By blocking the binding of angiotensin II to this receptor, LCA effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. [, ]
Q2: Does this compound offer any advantages over losartan in terms of potency or efficacy?
A2: Research suggests that LCA is 10-40 times more potent than its parent drug, losartan, in blocking the AT1 receptor. [] This enhanced potency is attributed to LCA's higher binding affinity for the receptor. [] While both losartan and LCA contribute to the overall antihypertensive effect, LCA's greater potency highlights its significant role in achieving therapeutic outcomes.
Q3: How is this compound metabolized in the body?
A3: Losartan is primarily metabolized to LCA by the cytochrome P450 enzyme CYP2C9 in the liver. [, ] This metabolic conversion is crucial as LCA exhibits a significantly greater potency compared to losartan. []
Q4: What is the significance of the losartan/losartan carboxylic acid metabolic ratio in pharmacokinetic studies?
A4: The losartan/LCA metabolic ratio serves as a phenotypic marker for CYP2C9 activity. [, ] Variations in this ratio between individuals can provide insights into their CYP2C9 genotype and potential differences in losartan metabolism. [, ] This information is valuable for optimizing losartan dosage and predicting potential drug interactions.
Q5: How does food intake affect the pharmacokinetics of this compound?
A5: Bioequivalence studies of losartan formulations are typically conducted under fasting conditions to standardize drug absorption and minimize variability in pharmacokinetic parameters. [, ] While some studies have explored the impact of food on losartan pharmacokinetics, the provided research primarily focuses on fasting conditions.
Q6: What analytical techniques are commonly employed for the quantification of this compound in biological samples?
A6: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence detection and tandem mass spectrometry (MS/MS), are widely used for quantifying LCA in plasma and urine. [, , , , , , ] These methods offer high sensitivity, selectivity, and accuracy for measuring LCA concentrations in complex biological matrices.
Q7: What are the advantages of using dried blood spots (DBS) for quantifying antihypertensive drugs like this compound?
A7: Dried blood spots (DBSs) offer several advantages for quantifying antihypertensive drugs, including LCA. [] DBS sampling is minimally invasive, requiring only a small volume of blood, which is advantageous for patient compliance, especially in pediatric populations. [] Additionally, DBS samples are easily stored and transported, making them suitable for large-scale studies and resource-limited settings. []
Q8: Have there been attempts to enhance the delivery of this compound to the brain for potential therapeutic applications in neurodegenerative diseases?
A8: Yes, researchers have explored strategies to improve the brain delivery of LCA for potential applications in neurodegenerative diseases like Parkinson's. [, ] One approach involves conjugating LCA to ascorbic acid, aiming to utilize ascorbate transporters to facilitate LCA transport across the blood-brain barrier. [] This targeted delivery strategy holds promise for enhancing LCA's therapeutic efficacy in treating neurological disorders.
Q9: Are there any known herb-drug interactions between Shengmai Injection (SMI) and losartan?
A9: Research indicates that SMI, a traditional Chinese medicine, can influence the pharmacokinetics of losartan, potentially increasing its exposure and therapeutic effects. [] SMI has been shown to inhibit the activity of CYP3A4 and CYP2C9, the primary enzymes involved in losartan metabolism, leading to higher plasma concentrations of losartan. [] This interaction highlights the importance of considering potential herb-drug interactions when using losartan concurrently with herbal medicines.
Q10: How is the safety profile of this compound evaluated in preclinical studies?
A10: Preclinical studies assessing the safety profile of pharmaceutical compounds like LCA often involve evaluating their effects on various cytochrome P450 (CYP) enzymes responsible for drug metabolism. [, , ] By assessing the impact of LCA on the activity of key CYP enzymes, researchers can gain insights into its potential for drug interactions and safety concerns.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。